![molecular formula C19H17ClF3NO2 B11021209 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone](/img/structure/B11021209.png)
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a chlorophenyl and a trifluorophenyl group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorobenzaldehyde and piperidine.
Substitution Reactions: The chlorophenyl and trifluorophenyl groups are introduced via nucleophilic substitution reactions. For instance, 4-chlorobenzaldehyde can react with piperidine to form 4-(4-chlorophenyl)piperidine.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or peracids.
Final Coupling: The final step involves coupling the hydroxylated piperidine with 2,4,5-trifluorobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl and trifluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways. For example, it may act as an antagonist or agonist at certain receptor sites, altering neurotransmission and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-4-hydroxypiperidine: A related compound with similar structural features but lacking the trifluorophenyl group.
2,4,5-Trifluorobenzoyl Chloride: A precursor used in the synthesis of the target compound.
Haloperidol: A well-known antipsychotic drug with a similar piperidine structure.
Uniqueness
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone is unique due to the presence of both chlorophenyl and trifluorophenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in drug synthesis and its ability to interact with multiple molecular targets.
Properties
Molecular Formula |
C19H17ClF3NO2 |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone |
InChI |
InChI=1S/C19H17ClF3NO2/c20-14-3-1-13(2-4-14)19(26)5-7-24(8-6-19)18(25)10-12-9-16(22)17(23)11-15(12)21/h1-4,9,11,26H,5-8,10H2 |
InChI Key |
ZGVUXUPHPVGVKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CC3=CC(=C(C=C3F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


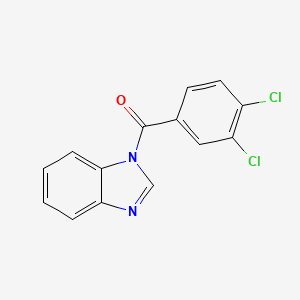
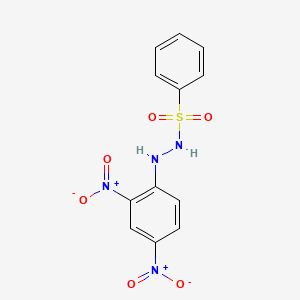
![Propyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B11021132.png)

![3-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11021142.png)
![N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-3-carboxamide](/img/structure/B11021145.png)
![2,3-Dihydro-1,4-benzodioxin-2-yl[4-(3,4,5-trimethoxybenzoyl)piperazino]methanone](/img/structure/B11021164.png)
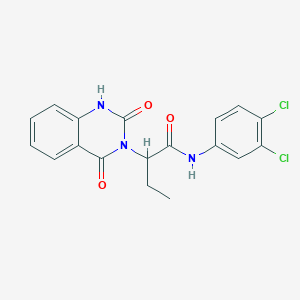
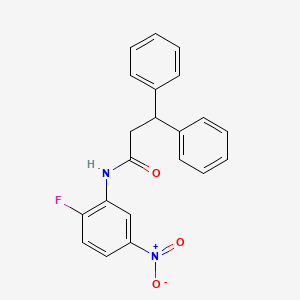
![7-(furan-2-yl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11021189.png)
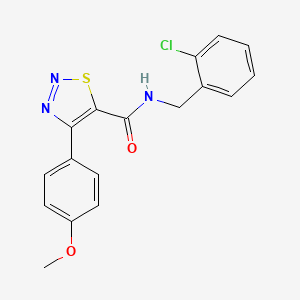

![7,8-dimethoxy-3-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B11021207.png)
![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]acetamide](/img/structure/B11021213.png)
